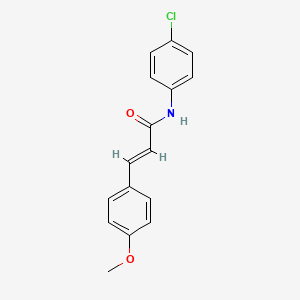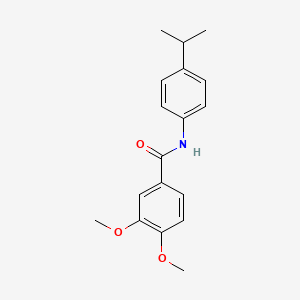
N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as CMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the acrylamide family and is known for its unique chemical structure, which makes it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of CMMA is not fully understood, but it is believed to involve the inhibition of specific signaling pathways involved in cancer progression and inflammation. CMMA has been shown to inhibit the activity of the NF-κB signaling pathway, which is known to play a key role in cancer progression and inflammation. Additionally, CMMA has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
CMMA has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell proliferation, and reduction of inflammation. Additionally, CMMA has been shown to have a low toxicity profile, with studies suggesting that it is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMMA for lab experiments is its potent anti-cancer properties, which make it a promising candidate for drug development. Additionally, CMMA has a low toxicity profile, which makes it a safer alternative to other anti-cancer drugs that can cause significant side effects. However, the synthesis of CMMA is a complex process that requires specialized equipment and expertise, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research on CMMA. One potential avenue is the development of CMMA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of CMMA in human clinical trials.
Métodos De Síntesis
The synthesis of CMMA involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form 4-chloro-α-(4-methoxyphenyl)-cinnamic acid. This intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then hydrolyzed to form CMMA. The synthesis of CMMA is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
CMMA has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent anti-cancer properties, with studies showing that it can induce apoptosis in a variety of cancer cell lines. Additionally, CMMA has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. CMMA has also been investigated for its potential as an anti-inflammatory agent, with studies suggesting that it can reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANKHJVPPFHYMQ-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)


![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)


![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)

![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)